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Compound of Interest

Compound Name:
6-ethyl-2,3-dihydro-1H-inden-1-

one

CAS No.: 42348-88-9

Cat. No.: B3021341 Get Quote

Executive Summary & Core Distinction
In medicinal chemistry, the indanone scaffold serves as a rigidified analogue of phenylacetone

or acetophenone, frequently used to restrict conformational freedom in pharmacophores (e.g.,

Donepezil, Indatraline).

Distinguishing between 1-Indanone (conjugated,

-unsaturated ketone character) and 2-Indanone (non-conjugated, strained cyclic ketone) is a
common analytical challenge.[1] The differentiation relies on three pillars:

Symmetry in NMR: 2-Indanone possesses a

axis of symmetry, rendering its methylene protons equivalent (singlet).[1]

Vibrational Frequency (IR): Ring strain vs. Conjugation leads to a massive shift (

) in carbonyl stretching.

Ion Stability (MS): The conjugated 1-Indanone radical cation is significantly more stable than

that of 2-Indanone.[1]
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Quick Reference Data Table
Feature 1-Indanone 2-Indanone Differentiation Logic

Structure
Conjugated (

-carbonyl)

Non-Conjugated (

-carbonyl)

Electronic

delocalization

Melting Point 38–42 °C 57–61 °C

2-Indanone packs

more efficiently

(higher symmetry).[1]

IR 1700–1715 cm⁻¹ 1745–1760 cm⁻¹

Conjugation lowers

(1-Ind); Strain raises

(2-Ind).[1]

¹H NMR (Aliphatic) Multiplets (Triplets) Singlet (~3.55 ppm)

The "Smoking Gun":

2-Indanone CH₂s are

equivalent.

¹H NMR (Aromatic) 1H Deshielded (H7)
4H Multiplet

(clustered)

Carbonyl anisotropy

affects H7 in 1-

Indanone.

MS Base Peak m/z 132 (M⁺) m/z 104 (M - CO)

1-Indanone M⁺ is

stable; 2-Indanone

fragments easily.[1]

Detailed Spectroscopic Analysis
A. Infrared Spectroscopy (IR): The Strain vs.
Conjugation Battle
The carbonyl stretching frequency is governed by Hooke’s Law (

) and bond order.

1-Indanone (1700–1715 cm⁻¹): The carbonyl group is directly attached to the benzene ring.

Resonance delocalization (conjugation) reduces the double-bond character of the C=O

bond, lowering the force constant (
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) and thus the frequency. It behaves like a cyclic acetophenone.

2-Indanone (1745–1760 cm⁻¹): The carbonyl is isolated from the ring by methylene groups. It

behaves like a cyclopentanone derivative. In a 5-membered ring, bond angle compression

(<120°) increases the

-character of the

-bonds, forcing the

-bond to shorten and stiffen to minimize repulsion, drastically increasing the frequency.[1]

Diagnostic Protocol: Run the sample as a thin film (neat) or in CCl₄. If the carbonyl peak is

above 1740 cm⁻¹, it is almost certainly the 2-isomer.

B. Nuclear Magnetic Resonance (NMR): Symmetry
Operations
NMR provides the most definitive structural proof.

¹H NMR (Proton)
2-Indanone: The molecule has a plane of symmetry passing through the carbonyl group and

the midpoint of the C5-C6 bond. Consequently, the four protons at C1 and C3 are chemically

and magnetically equivalent.

Signal: A sharp Singlet (s) integrating to 4H at

ppm.

1-Indanone: The molecule lacks this symmetry.[1] C2 and C3 are distinct environments.[2]

Signal: Two distinct Triplets (t) or complex multiplets (m) integrating to 2H each. C3

(benzylic) appears downfield (~3.1 ppm) compared to C2 (~2.7 ppm).

Aromatic Region: Look for the "Deshielded Doublet" at

ppm. This corresponds to the H7 proton, which sits in the deshielding cone of the adjacent
carbonyl group. 2-Indanone lacks this specific anisotropy effect.[1]
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¹³C NMR (Carbon)[3][4]
Carbonyl Shift:

1-Indanone:

ppm (Typical conjugated ketone).[1]

2-Indanone:

ppm (Deshielded due to ring strain and lack of conjugation).[1]

C. Mass Spectrometry (MS): Fragmentation Kinetics
While both isomers share the molecular ion

132, their fragmentation pathways diverge due to the stability of the parent ion.

1-Indanone: The molecular ion (M⁺,

132) is stabilized by the aromatic ring conjugation. It is often the Base Peak (100% relative
abundance).[5]

Pathway:

.[1]

2-Indanone: The M⁺ is less stable.[1] The primary fragmentation pathway involves the rapid

extrusion of CO to form a stable xylylene-type radical cation (

104).

Result: The peak at

104 is often the Base Peak, significantly more intense relative to the molecular ion
compared to the 1-isomer.

Experimental Workflow for Identification
This self-validating workflow ensures accurate identification of unknown indanone samples.[1]
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Unknown Indanone Sample
(Solid/Oil)

Step 1: FTIR (Neat/ATR)
Check C=O Region

Frequency > 1740 cm⁻¹?

Candidate: 2-Indanone

Yes (Strain)

Candidate: 1-Indanone

No (Conjugation)

Step 2: ¹H NMR (CDCl₃)
Analyze Aliphatic Region (2.5 - 4.0 ppm)

Signal Pattern?

CONFIRMED: 2-Indanone
(Singlet 4H, ~3.55 ppm)

Singlet

CONFIRMED: 1-Indanone
(Multiplets 2H+2H)

Multiplets

Click to download full resolution via product page

Caption: Logical decision tree for the spectroscopic differentiation of indanone isomers.

Protocol: NMR Sample Preparation
To ensure the resolution of the splitting patterns described above:
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Solvent: Use Chloroform-d (

) as the standard.[1] DMSO-

may cause peak broadening due to viscosity.[1]

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations (>50 mg)

can cause stacking effects that shift aromatic peaks.

Shimming: Ensure good field homogeneity. Poor shimming can mask the triplet hyperfine

splitting of 1-indanone, making it look like broad singlets.[1]

References
NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Indanone. National Institute of

Standards and Technology. Available at: [Link]

NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Indanone. National Institute of

Standards and Technology. Available at: [Link]

Organic Syntheses. 2-Indanone Preparation and Properties. Org. Synth. 1962, 42, 57.

Available at: [Link]

PubChem. Compound Summary: 1-Indanone.[1][6][7] National Library of Medicine. Available

at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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